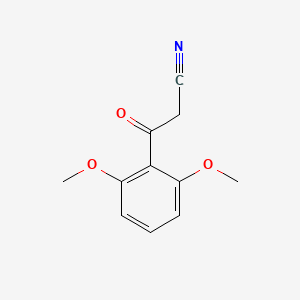

2,6-Dimethoxybenzoylacetonitrile

Descripción

Propiedades

IUPAC Name |

3-(2,6-dimethoxyphenyl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-14-9-4-3-5-10(15-2)11(9)8(13)6-7-12/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTPPCEYLUSGNAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30640832 | |

| Record name | 3-(2,6-Dimethoxyphenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847951-47-7 | |

| Record name | 3-(2,6-Dimethoxyphenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Nucleophilic Substitution of 2,6-Dichlorobenzonitrile

- Reactants: 2,6-Dichlorobenzonitrile and sodium or potassium methoxide (alkoxide).

- Solvents: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), sulfolane, N-methylpyrrolidone (NMP), or hexamethylphosphoramide (HMPA).

- Reaction Conditions:

- Temperature range: 298 K to 373 K (approximately 25°C to 100°C).

- Reaction time: 0.5 to 24 hours, with optimal times around 2 to 4 hours.

- Molar ratio of alkoxide to 2,6-dichlorobenzonitrile: 2:1 to 5:1, preferably 2:1 to 4:1.

- Inert atmosphere (nitrogen or argon) to prevent oxidation or moisture interference.

| Parameter | Value/Range | Notes |

|---|---|---|

| 2,6-Dichlorobenzonitrile | 2.00 mmol (0.3440 g) | Starting material |

| Sodium methoxide (80% solution) | 4.00 mmol (0.2701 g) | Alkoxide source |

| Solvent | DMF (5 mL) | Dried and anhydrous |

| Temperature | 373 K (100°C) | Reaction temperature |

| Reaction time | 0.5 hours | Under nitrogen protection |

| Conversion rate | 88.7% | By gas chromatography |

| Yield of 2-methoxy-6-chlorobenzonitrile | 83.8% | Intermediate product |

| Yield of 2,6-dimethoxybenzonitrile | 4.9% | Final substitution product |

This method yields high conversion and selectivity, with a short reaction route and relatively low temperature, making it suitable for industrial scale-up.

Formation of 2,6-Dimethoxybenzoylacetonitrile

The 2,6-dimethoxybenzonitrile intermediate is further reacted to introduce the acetonitrile ketone moiety, typically through acylation or condensation reactions involving benzoylacetonitrile derivatives. While specific detailed protocols for this step are less frequently disclosed, the general approach involves:

- Reacting 2,6-dimethoxybenzonitrile with appropriate acylating agents or malononitrile derivatives.

- Employing catalysts or bases to facilitate the formation of the benzoylacetonitrile structure.

- Controlling reaction conditions to maintain the integrity of methoxy and nitrile groups.

Reaction Mechanism Insights

- The key step is the nucleophilic aromatic substitution (S_NAr) where the alkoxide ion attacks the electron-deficient aromatic ring bearing chlorine substituents.

- The presence of the nitrile group activates the aromatic ring towards nucleophilic attack.

- The reaction proceeds via a Meisenheimer complex intermediate, followed by elimination of chloride ions.

- The dual substitution at the 2 and 6 positions is favored due to steric and electronic effects.

Comparative Analysis of Preparation Parameters

| Parameter | Effect on Reaction Outcome | Optimal Range/Condition |

|---|---|---|

| Alkoxide to dichlorobenzonitrile molar ratio | Higher ratios increase substitution efficiency but may increase cost | 2:1 to 4:1 preferred |

| Solvent choice | Polar aprotic solvents enhance nucleophilicity and solubility | DMF, DMSO, NMP, HMPA |

| Temperature | Higher temperatures increase reaction rate but may cause side reactions | 328 K to 373 K (55°C to 100°C) |

| Reaction time | Longer times improve yield but may reduce selectivity | 2 to 4 hours optimal |

| Atmosphere | Inert gas prevents oxidation and moisture interference | Nitrogen or argon |

Industrial and Environmental Considerations

- The described method is advantageous for industrial production due to its simplicity, high yield, and environmental friendliness.

- The use of dry alkoxides and inert atmosphere minimizes side reactions and waste.

- The reaction can be conducted continuously, enhancing production capacity.

- The solvents used, while effective, require proper handling and recycling to reduce environmental impact.

Summary Table of Preparation Method

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| 1. Preparation of alkoxide | Sodium or potassium methoxide in anhydrous alcohol | Generates nucleophile for substitution |

| 2. Nucleophilic substitution | 2,6-Dichlorobenzonitrile + alkoxide in DMF, 328-373 K, 2-4 h, inert atmosphere | Formation of 2,6-dimethoxybenzonitrile intermediate |

| 3. Further functionalization | Acylation or condensation to introduce benzoylacetonitrile moiety | Yields this compound |

| 4. Purification | Extraction, drying, solvent evaporation | Isolated pure compound |

Research Findings and Data

- The reaction conversion rates and yields are typically high, with conversion of 2,6-dichlorobenzonitrile reaching near 90% under optimized conditions.

- Selectivity towards the dimethoxy product is enhanced by controlling molar ratios and reaction temperature.

- Gas chromatography is the preferred analytical method for monitoring reaction progress and product purity.

- The compound’s stability under reaction conditions allows for efficient synthesis without significant degradation.

Análisis De Reacciones Químicas

Types of Reactions

2,6-Dimethoxybenzoylacetonitrile undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of nitriles to amines.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: 2,6-Dimethoxybenzoic acid.

Reduction: 2,6-Dimethoxybenzylamine.

Substitution: Products vary based on the nucleophile used.

Aplicaciones Científicas De Investigación

Synthesis of Active Pharmaceutical Ingredients

One notable application of 2,6-dimethoxybenzoylacetonitrile is in the synthesis of active pharmaceutical ingredients (APIs). It serves as an intermediate in the production of compounds with therapeutic effects. For instance, it has been utilized in the synthesis of chitin synthesis inhibitors, which are relevant in pest control and agricultural applications . The quantitative structure–activity relationship studies indicate that modifications to this compound can enhance its efficacy as an insecticide .

Case Study: Chitin Synthesis Inhibition

A study investigated the structure-activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide as a chitin synthesis inhibitor. The findings demonstrated that this compound effectively inhibits chitin synthesis, which is crucial for the development of new insecticides. The results showed a significant correlation between specific substitutions on the benzoyl moiety and increased inhibitory activity .

Insecticides and Acaricides

This compound has been explored as a potential insecticide and acaricide due to its ability to disrupt chitin synthesis in pests. This property is vital for developing environmentally friendly pest control agents that target the exoskeleton formation in insects.

| Compound | Activity | Application |

|---|---|---|

| This compound | Chitin synthesis inhibitor | Insecticide/Acaricide |

| Buprofezin | Chitin synthesis inhibitor | Agricultural pest control |

Toxicological Studies

While exploring its applications, it is essential to consider the toxicological profile of this compound. Studies have indicated potential toxicity concerns associated with related compounds like 2,6-xylidine. Research conducted by the National Toxicology Program highlighted carcinogenic effects observed in animal models exposed to similar compounds . Therefore, understanding the safety profile of this compound is crucial for its application in pharmaceuticals and agriculture.

Mecanismo De Acción

The mechanism of action of 2,6-Dimethoxybenzoylacetonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. For example, the nitrile group can undergo nucleophilic addition, while the methoxy groups can be involved in hydrogen bonding and other interactions .

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

Functional Group Variations and Reactivity

Table 1: Structural and Functional Comparisons

| Compound | Functional Groups | Key Reactivity |

|---|---|---|

| 2,6-Dimethoxybenzoylacetonitrile | Methoxy, ketone, nitrile | Oxidation to 2,6-dimethoxybenzoic acid; reduction to 2,6-dimethoxybenzylamine |

| 2,6-Dimethoxybenzonitrile | Methoxy, nitrile | Limited oxidation potential due to absence of ketone; reduced electrophilicity |

| 2,6-Dimethoxybenzaldehyde | Methoxy, aldehyde | Susceptible to nucleophilic addition; forms Schiff bases |

| 2,6-Dichlorophenylacetonitrile | Chloro, nitrile | Lower reactivity in substitution (Cl vs. methoxy); weak enzyme inhibition (IC₅₀ = 15 µM) |

| 4-Hydroxy-2,6-dimethylbenzonitrile | Hydroxy, methyl, nitrile | Antioxidant activity via radical scavenging; enzyme inhibition potential |

Key Observations

- Electrophilicity : The ketone group in this compound enhances electrophilicity compared to analogs lacking this moiety (e.g., 2,6-dimethoxybenzonitrile), enabling broader synthetic applications .

- Biological Potency : Nitro-substituted analogs (e.g., 2-(2-methyl-6-nitrophenyl)acetonitrile) exhibit higher enzyme inhibition (IC₅₀ = 0.8 µM) due to the electron-withdrawing nitro group, contrasting with the weaker activity of chloro-substituted analogs .

Mechanistic Insights

- Chitin Synthesis Inhibition : this compound outperforms buprofezin (a commercial chitin synthesis inhibitor) in structural flexibility, allowing tailored modifications for enhanced insecticidal activity .

- Cytotoxicity : Its dual methoxy and nitrile groups enable selective apoptosis induction in cancer cells, unlike 2,6-dimethoxybenzaldehyde, which lacks the nitrile’s metabolic stability .

Toxicological and Metabolic Profiles

Table 3: Toxicity and Metabolic Comparisons

| Compound | Metabolic Pathway | Toxicity Concerns |

|---|---|---|

| This compound | CYP450 oxidation; glucuronidation | Hepatotoxicity at high doses |

| 2,6-Xylidine (analog) | Hepatic N-oxidation | Carcinogenic in animal models |

| 2-(4-Hydroxy-2,6-dimethylphenoxy)acetonitrile | Phase II conjugation | Low toxicity; used in medicinal chemistry |

Key Findings

- Metabolic Stability : The nitrile group in this compound undergoes slower CYP450-mediated oxidation than chloro analogs, reducing acute toxicity risks .

- Subcellular Localization : Accumulates in mitochondria and cytoplasm, unlike 4-hydroxy-2,6-dimethylbenzonitrile, which localizes in the nucleus due to hydroxyl group interactions .

Actividad Biológica

2,6-Dimethoxybenzoylacetonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various biological targets, and the implications for future research and therapeutic applications.

Chemical Structure and Properties

This compound features a benzoyl group substituted at the 2 and 6 positions with methoxy groups, along with an acetonitrile functional group. Its structure can be represented as follows:

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition of growth. For instance, minimum inhibitory concentration (MIC) values were reported between 2 to 8 μg/mL against specific pathogens, highlighting its potential as an antimicrobial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies demonstrate that it can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of cell proliferation and modulation of apoptotic pathways. For example, it was noted that derivatives of this compound showed cytotoxic effects on breast (MCF-7) and colon (Caco2) cancer cell lines .

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, this compound has shown promise in anti-inflammatory applications. Its derivatives have been tested for their ability to inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Chitin Synthesis Inhibition : A study highlighted that related compounds inhibit chitin synthesis in insects, which could be extrapolated to potential applications in pest control .

- Apoptosis Induction : The compound may promote apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

- Cytokine Modulation : It has been observed to reduce levels of inflammatory cytokines like TNF-alpha and IL-6 in vitro .

Case Study 1: Anticancer Efficacy

In a controlled study assessing the anticancer effects of this compound on MCF-7 cells:

- Method : Cells were treated with varying concentrations of the compound.

- Results : An IC50 value of approximately 50 μM was recorded after 48 hours, indicating significant cytotoxicity.

- : The compound's ability to induce apoptosis was confirmed through flow cytometry analysis.

Case Study 2: Antimicrobial Activity

A comparative study evaluated the antimicrobial efficacy of this compound against common pathogens:

- Method : Disk diffusion and MIC assays were conducted.

- Results : The compound exhibited strong activity against E. coli and Staphylococcus aureus, with MIC values ranging from 4 to 8 μg/mL.

- : These findings suggest its potential as a therapeutic agent in treating bacterial infections.

Data Summary

| Biological Activity | Effectiveness (MIC or IC50) | Target Organisms/Cells |

|---|---|---|

| Antimicrobial | 2 - 8 μg/mL | E. coli, S. aureus |

| Anticancer | IC50 ~50 μM | MCF-7 (breast), Caco2 (colon) |

| Anti-inflammatory | Cytokine inhibition | Various inflammatory models |

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for 2,6-Dimethoxybenzoylacetonitrile, and how can purity be ensured during synthesis?

- Methodological Answer : A common approach involves regioselective alkylation/arylation of precursors like 2,6-dimethoxyhydroquinone derivatives. For example, acetonitrile is often used as a solvent in nucleophilic substitution reactions to introduce the nitrile group . Post-synthesis, purification via recrystallization (e.g., methanol or acetonitrile-based systems) is critical to achieve >95% purity. Gas chromatography (GC) with flame ionization detection is recommended for purity validation, as noted in handling protocols for similar nitriles .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Key precautions include:

- Ventilation : Use fume hoods to avoid inhalation of vapors, as nitriles can cause respiratory irritation .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and flame-resistant lab coats due to flammability risks .

- Storage : Keep in sealed containers away from ignition sources, with inert gas purging for air-sensitive derivatives .

- Spill Management : Neutralize small spills with activated charcoal; larger spills require professional disposal to prevent environmental contamination .

Q. How can researchers characterize this compound using spectroscopic methods?

- Methodological Answer :

- NMR : H NMR in deuterated DMSO or CDCl resolves methoxy (δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–7.5 ppm). Ensure solvent purity to avoid split peaks from residual protons .

- IR : Confirm nitrile stretching vibrations at ~2240 cm and methoxy C-O bonds at 1250–1050 cm .

- Mass Spectrometry : High-resolution ESI-MS can distinguish molecular ion peaks (e.g., [M+H]) and fragmentation patterns for structural validation .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing this compound derivatives be addressed?

- Methodological Answer : Regioselective functionalization often requires directing groups or catalytic systems. For example, Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) with halogenated precursors can target specific positions . Steric hindrance from the 2,6-dimethoxy groups necessitates bulky ligands (e.g., triphenylphosphine) to prevent undesired side reactions. Computational modeling (DFT) aids in predicting reactive sites and optimizing reaction conditions .

Q. What analytical strategies resolve contradictions in spectral data for this compound polymorphs?

- Methodological Answer : Polymorphs may exhibit variations in melting points (e.g., 142–147°C vs. 64–66°C for related dichlorobenzonitriles ). Use differential scanning calorimetry (DSC) to identify thermal transitions and X-ray crystallography to confirm lattice structures. Solvent-mediated recrystallization (e.g., switching from acetonitrile to toluene) can isolate specific polymorphs .

Q. How do catalytic oxidation mechanisms impact the synthesis of this compound derivatives?

- Methodological Answer : Homogeneous Pd catalysts (e.g., Pd(OAc)) in acetonitrile enable selective oxidation of methyl groups to carboxylates, critical for producing naphthalenedicarboxylic acid analogs . However, competing pathways (e.g., over-oxidation to CO) require precise control of oxidant (e.g., O or tert-butyl hydroperoxide) stoichiometry and reaction time. In situ FT-IR monitoring tracks intermediate formation .

Q. What methodologies assess the stability of this compound under varying storage conditions?

- Methodological Answer : Accelerated stability studies involve:

- Thermal Stress : Store samples at 40°C/75% RH for 6 months, with periodic HPLC analysis to detect degradation products (e.g., hydrolysis to benzoylacetic acid) .

- Light Exposure : UV/Vis spectroscopy monitors photodegradation; amber glass containers are recommended to mitigate light-induced decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.